4-cyclohexyl-N'-hydroxymorpholine-2-carboximidamide
Overview
Description
4-cyclohexyl-N'-hydroxymorpholine-2-carboximidamide is a useful research compound. Its molecular formula is C11H21N3O2 and its molecular weight is 227.30 g/mol. The purity is usually 95%.
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Biological Activity
4-Cyclohexyl-N'-hydroxymorpholine-2-carboximidamide is a compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Molecular Information:
Property | Value |
---|---|
Molecular Formula | C11H18N4O2 |
Molecular Weight | 226.29 g/mol |
IUPAC Name | This compound |
InChI Key | WWDPRJSSMQABRC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is known to act as an inhibitor of certain enzymes, potentially modulating metabolic pathways and influencing cellular functions. The compound's hydroxymorpholine structure allows it to engage in hydrogen bonding with active sites of enzymes, which may enhance its inhibitory effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide (NO), a critical signaling molecule in various physiological processes. Inhibition of NOS can lead to reduced inflammation and improved outcomes in conditions such as neurodegenerative diseases.
Case Studies
- Neuroprotection : A study investigated the neuroprotective effects of the compound in a mouse model of Parkinson's disease. Administration of this compound resulted in reduced neuronal loss and improved motor function, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
- Anticancer Properties : Another study explored the anticancer activity of the compound against human cancer cell lines. Results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Compound | Activity Type | Mechanism of Action |
---|---|---|
4-Benzyl-N'-hydroxymorpholine-2-carboximidamide | Antimicrobial | Cell wall synthesis disruption |
N'-Hydroxymorpholine-2-carboximidamide | Enzyme inhibition | NOS inhibition |
1-(Methoxymethyl)cyclopropanecarbonitrile | Anticancer | Induction of apoptosis via caspase activation |
Properties
IUPAC Name |
4-cyclohexyl-N'-hydroxymorpholine-2-carboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c12-11(13-15)10-8-14(6-7-16-10)9-4-2-1-3-5-9/h9-10,15H,1-8H2,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXRNQYZWLIYKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCOC(C2)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461726-94-2 | |
Record name | 2-Morpholinecarboximidamide, 4-cyclohexyl-N-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461726-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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